2-Bromo-6-(methoxymethyl)pyrazine
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Overview
Description
2-Bromo-6-(methoxymethyl)pyrazine is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at opposite positions in the ring. The presence of a bromine atom and a methoxymethyl group on the pyrazine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methoxymethyl)pyrazine typically involves the bromination of 6-(methoxymethyl)pyrazine. One common method is to react 6-(methoxymethyl)pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(methoxymethyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to a hydroxymethyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Conditions typically involve heating in a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used in these reactions.
Major Products
Substitution: Products include various substituted pyrazines, depending on the nucleophile used.
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: Products include alcohols or amines.
Coupling: Products include biaryl or vinyl-substituted pyrazines.
Scientific Research Applications
2-Bromo-6-(methoxymethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(methoxymethyl)pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could act as an inhibitor of certain kinases, blocking signal transduction pathways involved in cell proliferation. The exact molecular targets and pathways would vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyrazine: Similar structure but lacks the methoxymethyl group.
2-Chloro-6-(methoxymethyl)pyrazine: Similar structure but with a chlorine atom instead of bromine.
6-(Methoxymethyl)pyrazine: Lacks the bromine atom.
Uniqueness
2-Bromo-6-(methoxymethyl)pyrazine is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-bromo-6-(methoxymethyl)pyrazine |
InChI |
InChI=1S/C6H7BrN2O/c1-10-4-5-2-8-3-6(7)9-5/h2-3H,4H2,1H3 |
InChI Key |
YECBOVAJMWCMOU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=CC(=N1)Br |
Origin of Product |
United States |
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